molecular formula C11H14BrFN2O B13539914 1-(5-Bromo-3-fluoro-2-methoxyphenyl)piperazine

1-(5-Bromo-3-fluoro-2-methoxyphenyl)piperazine

Cat. No.: B13539914
M. Wt: 289.14 g/mol
InChI Key: YTEMLRRRJMGATL-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-fluoro-2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-fluoro-2-methoxyphenyl)piperazine typically involves the reaction of 5-bromo-3-fluoro-2-methoxyaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-fluoro-2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

1-(5-Bromo-3-fluoro-2-methoxyphenyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-fluoro-2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine
  • 1-(3-Fluoro-2-methoxyphenyl)piperazine
  • 1-(5-Bromo-2-methoxyphenyl)piperazine

Comparison

1-(5-Bromo-3-fluoro-2-methoxyphenyl)piperazine is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects. The combination of these substituents can enhance its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C11H14BrFN2O

Molecular Weight

289.14 g/mol

IUPAC Name

1-(5-bromo-3-fluoro-2-methoxyphenyl)piperazine

InChI

InChI=1S/C11H14BrFN2O/c1-16-11-9(13)6-8(12)7-10(11)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3

InChI Key

YTEMLRRRJMGATL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)Br)N2CCNCC2

Origin of Product

United States

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